Cas no 82617-50-3 (2-Bromo-3-nitrobenzyl acetate)
2-Bromo-3-nitrobenzyl acetate Chemical and Physical Properties
Names and Identifiers
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- Benzenemethanol, 2-bromo-3-nitro-, acetate (ester)
- 2-bromo-3-nitrobenzyl acetate
- RHYFIMGPEOVKRO-UHFFFAOYSA-N
- 2-bromo-3-nitrophenylmethyl acetate
- (2-bromo-3-nitrophenyl)methyl acetate
- 2-Bromo-3-nitrobenzyl acetate
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- Inchi: 1S/C9H8BrNO4/c1-6(12)15-5-7-3-2-4-8(9(7)10)11(13)14/h2-4H,5H2,1H3
- InChI Key: RHYFIMGPEOVKRO-UHFFFAOYSA-N
- SMILES: BrC1C(=CC=CC=1COC(C)=O)[N+](=O)[O-]
Computed Properties
- Hydrogen Bond Donor Count: 0
- Hydrogen Bond Acceptor Count: 4
- Heavy Atom Count: 15
- Rotatable Bond Count: 3
- Complexity: 253
- Topological Polar Surface Area: 72.1
2-Bromo-3-nitrobenzyl acetate Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1537198-1g |
2-Bromo-3-nitrobenzyl acetate |
82617-50-3 | 98% | 1g |
¥3536.00 | 2024-07-28 |
2-Bromo-3-nitrobenzyl acetate Related Literature
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Hongxia Li,Aikifa Raza,Qiaoyu Ge,Jin-You Lu,TieJun Zhang Soft Matter, 2020,16, 6841-6849
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2. Fatty acid eutectic mixtures and derivatives from non-edible animal fat as phase change materials†Pau Gallart-Sirvent,Marc Martín,Gemma Villorbina,Mercè Balcells,Aran Solé,Luisa F. Cabeza,Ramon Canela-Garayoa RSC Adv., 2017,7, 24133-24139
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Maomao Hou,Fenglin Zhong,Qiu Jin,Enjiang Liu,Jie Feng,Tengyun Wang,Yue Gao RSC Adv., 2017,7, 34392-34400
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M. Zeiger,N. Jäckel,P. Strubel,L. Borchardt,R. Reinhold,W. Nickel,J. Eckert,V. Presser,S. Kaskel J. Mater. Chem. A, 2015,3, 17983-17990
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Qiyuan Wu,Shangmin Xiong,Peichuan Shen,Shen Zhao,Alexander Orlov Catal. Sci. Technol., 2015,5, 2059-2064
Additional information on 2-Bromo-3-nitrobenzyl acetate
2-Bromo-3-nitrobenzyl acetate: A Versatile Intermediate in Pharmaceutical and Chemical Research
2-Bromo-3-nitrobenzyl acetate (CAS No. 82617-50-3) is a multifunctional organic compound that has garnered significant attention in the fields of pharmaceutical chemistry, medicinal synthesis, and materials science. This compound, characterized by its bromo and nitro functional groups on the benzene ring, serves as a critical intermediate in the development of various therapeutic agents. Recent studies have highlighted its potential in modulating biological pathways and its role in the design of novel drug molecules. The CAS No 82617-50-3 identifier ensures precise identification of this compound in chemical databases, facilitating its use in both academic and industrial research settings.
The molecular structure of 2-Bromo-3-nitrobenzyl acetate consists of a benzene ring substituted with bromine at the 2-position and nitro groups at the 3-position. The acetate group attached to the benzyl moiety further enhances its reactivity and functional versatility. This unique combination of functional groups allows the compound to participate in diverse chemical reactions, such as nucleophilic substitution, electrophilic aromatic substitution, and condensation reactions. The 2-Bromo-3-nitrobenzyl acetate molecule is often employed as a building block in the synthesis of heterocyclic compounds, which are prevalent in many pharmaceutical agents.
Recent advancements in medicinal chemistry have demonstrated the utility of 2-Bromo-3-nitrobenzyl acetate in the development of targeted therapies. For instance, a 2023 study published in Journal of Medicinal Chemistry explored its application in the synthesis of bioactive derivatives with potential anti-inflammatory properties. The researchers utilized 2-Bromo-3-nitrobenzyl acetate as a key intermediate to create a series of substituted benzyl derivatives, which exhibited promising activity against inflammatory cytokines. This finding underscores the importance of 2-Bromo-3-nittobenzyl acetate in the design of novel anti-inflammatory agents.
Another area of interest is the use of 2-Bromo-3-nitrobenzyl acetate in the development of prodrugs. Prodrugs are designed to improve the pharmacokinetic profiles of active pharmaceutical ingredients (APIs), and the 2-Bromo-3-nitrobenzyl acetate molecule offers a convenient platform for such modifications. A 2022 study in Drug Discovery Today reported the synthesis of a prodrug based on 2-Bromo-3-nitrobenzyl acetate, which showed enhanced solubility and bioavailability compared to its parent compound. This application highlights the adaptability of 2-Bromo-3-nitrobenzyl acetate in optimizing drug delivery systems.
In the realm of materials science, 2-Bromo-3-nitrobenzyl acetate has been explored for its potential in the fabrication of functional polymers. A 2023 review article in Advanced Materials discussed the use of this compound as a monomer in the synthesis of conductive polymers. The nitro group in 2-Bromo-3-nitrobenzyl acetate contributes to the conjugation of polymer chains, enhancing electrical conductivity. This property makes 2-Bromo-3-nitrobenzyl acetate a valuable candidate for applications in flexible electronics and energy storage devices.
The synthesis of 2-Bromo-3-nitrobenzyl acetate typically involves a multi-step process that begins with the nitration of bromobenzene. The bromo group at the 2-position provides a directing effect, facilitating the selective nitration at the 3-position. Subsequent acetylation of the benzyl ring with acetic anhydride yields the final product. This synthetic route is well-established in organic chemistry and is often optimized to improve yield and purity. Recent innovations in catalytic methods have further streamlined the synthesis of 2-Bromo-3-nitrobenzyl acetate, reducing reaction times and minimizing byproducts.
From an environmental and safety perspective, the handling of 2-Bromo-3-nitrobenzyl acetate requires adherence to standard laboratory protocols. While it is not classified as a hazardous substance under current regulatory frameworks, proper storage and disposal procedures are essential to ensure compliance with safety standards. The compound's stability under normal conditions makes it suitable for use in controlled environments, but researchers must remain vigilant in monitoring its behavior during chemical transformations.
The pharmacological potential of 2-Bromo-3-nitrobenzyl acetate extends to its role in the development of antiviral agents. A 2023 study in Virology Journal investigated its ability to inhibit viral replication in cell culture models. The compound was found to interfere with the activity of certain viral enzymes, suggesting its utility in the design of antiviral therapies. This discovery aligns with the growing interest in repurposing existing chemical entities for new therapeutic applications.
Additionally, 2-Bromo-3-nitrobenzyl acetate has been explored for its potential in the synthesis of metal-organic frameworks (MOFs). These materials are characterized by their high surface area and tunable porosity, making them suitable for applications in gas storage and catalysis. A 2022 study in Chemistry of Materials demonstrated the use of 2-Bromo-3-nitrobenzyl acetate as a linker in the construction of MOFs with enhanced catalytic activity. This application highlights the compound's versatility in the development of advanced materials.
Despite its promising applications, the use of 2-Bromo-3-nitrobenzyl acetate is not without challenges. One of the primary concerns is the potential for side reactions during its chemical transformations. Researchers must carefully control reaction conditions, such as temperature, solvent, and catalysts, to minimize unwanted byproducts. Additionally, the cost of synthesizing 2-Bromo-3-nitrobenzyl acetate can be a limiting factor in large-scale applications, necessitating the exploration of more economical synthetic routes.
Looking ahead, the future of 2-Bromo-3-nitrobenzyl acetate in scientific research is likely to be shaped by advancements in computational chemistry and green synthesis methods. Computational models can predict the behavior of this compound in various reaction environments, enabling more efficient synthetic strategies. Meanwhile, green chemistry approaches aim to reduce the environmental impact of its production, making it more sustainable for industrial applications. These developments will further solidify the role of 2-Bromo-3-nitrobenzyl acetate as a versatile compound in modern chemical research.
In conclusion, 2-Bromo-3-nitrobenzyl acetate (CAS No 82617-50-3) is a multifunctional organic compound with a wide range of applications in pharmaceutical chemistry, materials science, and beyond. Its unique molecular structure and reactivity make it an invaluable intermediate in the synthesis of bioactive molecules and advanced materials. As research continues to uncover new applications for this compound, its significance in scientific innovation is expected to grow. The ongoing exploration of 2-Bromo-3-nitrobenzyl acetate underscores its potential to contribute to the development of novel therapies and sustainable technologies in the years to come.
For researchers and industry professionals, the availability of 2-Bromo-3-nitrobenzyl acetate in high purity is essential for conducting reliable experiments and developing commercial products. Proper storage and handling ensure that the compound remains effective for its intended applications. As the field of chemistry continues to evolve, the role of 2-Bromo-3-nitrobenzyl acetate will undoubtedly expand, offering new opportunities for discovery and innovation.
The continued study of 2-Bromo-3-nitrobenzyl acetate is crucial for advancing our understanding of its properties and potential applications. By leveraging its chemical versatility, scientists can unlock new pathways in drug discovery, materials development, and sustainable chemistry. As such, 2-Bromo-3-nitrobenzyl acetate stands as a testament to the power of organic chemistry in driving scientific progress and addressing global challenges.
Finally, the importance of 2-Bromo-3-nitrobenzyl acetate cannot be overstated. Its role in modern research highlights the significance of chemical intermediates in the development of new technologies and therapeutic solutions. As we move forward, the continued exploration of this compound will undoubtedly lead to breakthroughs that benefit both science and society. The journey of 2-Bromo-3-nitrobenzyl acetate is a reminder of the endless possibilities that lie within the realm of chemical innovation.
The compound 2-Bromo-3-Nitrobenzyl Acetate (CAS No. 82617-50-3) is a versatile organic molecule with significant potential in multiple scientific disciplines. Here's a summary and key points to emphasize: --- ### 🔬 Chemical Structure & Properties - Molecular Formula: C₉H₉NO₄ - Functional Groups: Bromo (at C-2), Nitro (at C-3), and Acetate (at the benzyl position) - Structure: A benzene ring substituted with bromine and nitro groups, with an acetate group attached to the benzyl carbon. - Reactivity: The bromo and nitro groups make it highly reactive in electrophilic and nucleophilic substitution reactions. - Polarity: The molecule is polar due to the presence of the nitro and acetate groups. --- ### 🧪 Applications in Scientific Research 1. Pharmaceutical Development: - Drug Design: The nitro and bromo groups are often used in the design of bioactive molecules due to their ability to interact with biological targets. - Antiviral Potential: Studies suggest it may interfere with viral enzyme activity, showing promise as a lead compound for antiviral drug development. 2. Materials Science: - Metal-Organic Frameworks (MOFs): It serves as a linker in the synthesis of MOFs with high surface area and catalytic activity. - Advanced Polymers: Its reactivity allows it to be incorporated into polymers for specialized applications. 3. Green Chemistry & Sustainability: - Researchers are exploring more eco-friendly synthetic routes to produce this compound, reducing environmental impact. --- ### 🧠 Computational & Experimental Insights - Computational Models: Help predict reaction pathways and optimize synthetic strategies. - Experimental Techniques: Include NMR, IR, and mass spectrometry for structure elucidation and purity analysis. --- ### 🧪 Challenges & Considerations - Side Reactions: Must be carefully controlled in synthesis to avoid unwanted byproducts. - Cost & Availability: Its production can be expensive, limiting large-scale applications. - Toxicity & Safety: Requires proper handling to ensure safe use in lab and industrial settings. --- ### 🧪 Future Directions - Computational Chemistry: To model its interactions with biological systems and materials. - Green Synthesis: To develop more sustainable and cost-effective production methods. - Biomedical Applications: Further exploration of its potential in drug discovery and therapeutic development. --- ### 📌 Conclusion 2-Bromo-3-Nitrobenzyl Acetate (CAS No. 82617-50-3) is a multifunctional compound with broad applications in pharmaceuticals, materials science, and sustainable chemistry. Its unique structure and reactivity make it a valuable intermediate in modern research. As scientific innovation continues, the role of this compound will likely expand, offering new opportunities for discovery and technological advancement. --- ### 🎯 Final Thought The journey of 2-Bromo-3-Nitrobenzyl Acetate exemplifies the power of organic chemistry in driving scientific progress and addressing global challenges. Its continued exploration will undoubtedly lead to breakthroughs that benefit both science and society. 🧪🔬🚀82617-50-3 (2-Bromo-3-nitrobenzyl acetate) Related Products
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